molecular formula C21H22N6O2S B11283982 5-(4-Ethylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline

5-(4-Ethylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B11283982
M. Wt: 422.5 g/mol
InChI Key: GSWXVKYJCZUEAP-UHFFFAOYSA-N
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Description

1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-ETHYLPIPERAZINE is a complex heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a triazoloquinazoline core, and an ethylpiperazine moiety. The compound has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-ETHYLPIPERAZINE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core, the introduction of the benzenesulfonyl group, and the attachment of the ethylpiperazine moiety. The synthesis can be achieved through the following general route:

    Formation of Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized by cyclization reactions involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives under acidic or basic conditions.

    Introduction of Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation reactions using benzenesulfonyl chloride and a suitable base such as triethylamine.

    Attachment of Ethylpiperazine Moiety: The final step involves the nucleophilic substitution reaction between the triazoloquinazoline intermediate and 4-ethylpiperazine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of eco-compatible catalysts, solvent selection, and reaction conditions that minimize by-products and waste. Scale-up processes may also involve continuous flow chemistry techniques to improve efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-ETHYLPIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated reagents, bases like triethylamine, solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-ETHYLPIPERAZINE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies to understand its mechanism of action and its effects on cellular pathways and molecular targets.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: It may be used in the synthesis of other complex molecules and as a building block in the development of new materials.

Mechanism of Action

The mechanism of action of 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-ETHYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINOXALIN-5-YL]-4-ETHYLPIPERAZINE: Similar structure with a quinoxaline core instead of quinazoline.

    1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL]-4-ETHYLPIPERAZINE: Similar structure with a pyrimidine core instead of quinazoline.

Uniqueness

1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-ETHYLPIPERAZINE is unique due to its specific combination of functional groups and structural features. The presence of the benzenesulfonyl group and the triazoloquinazoline core imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H22N6O2S

Molecular Weight

422.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-5-(4-ethylpiperazin-1-yl)triazolo[1,5-a]quinazoline

InChI

InChI=1S/C21H22N6O2S/c1-2-25-12-14-26(15-13-25)19-17-10-6-7-11-18(17)27-20(22-19)21(23-24-27)30(28,29)16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3

InChI Key

GSWXVKYJCZUEAP-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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